molecular formula C12H14N2O2S B8040053 N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B8040053
M. Wt: 250.32 g/mol
InChI Key: IKVNXIXMAXLEGM-UHFFFAOYSA-N
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Description

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 5-ethoxy-2-aminobenzothiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. The compound’s anti-inflammatory effects could be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide stands out due to its specific ethoxy group at the 5-position of the benzothiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its solubility and interaction with biological targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(5-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-7-8(16-4-2)5-6-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVNXIXMAXLEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=CC(=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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